![molecular formula C19H15N3OS B5878100 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been studied extensively for its potential applications in various scientific fields, including cancer research, neuroscience, and materials science. In cancer research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been studied for its potential use in imaging and mapping of neural networks in the brain. In materials science, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to have potential applications in the development of organic electronics and optoelectronics.
Wirkmechanismus
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide exerts its effects through the inhibition of specific proteins involved in various cellular processes. In cancer cells, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation. In neuroscience, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to bind to specific receptors in the brain, allowing for imaging and mapping of neural networks.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, modulation of neural activity in the brain, and potential applications in organic electronics and optoelectronics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide is its specificity in targeting specific proteins and receptors, allowing for more precise and targeted research. However, one limitation is the potential for off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide. In cancer research, further studies are needed to determine the efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide in animal models and clinical trials. In neuroscience, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In materials science, further research is needed to explore the potential applications of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide in the development of organic electronics and optoelectronics.
Conclusion
In conclusion, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide is a chemical compound with significant potential applications in various scientific fields, including cancer research, neuroscience, and materials science. Its specificity in targeting specific proteins and receptors makes it a promising area of research for future studies.
Synthesemethoden
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction between 2-thiophenecarboxylic acid and 1,2-diaminobenzene to form 2-(2-thienyl)benzimidazole. This intermediate product is then reacted with 3-bromoaniline to form the final product, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPSMBUPKXNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-Benzoimidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.